molecular formula C8H13BrCl2N2 B2674712 (S)-1-(6-Bromo-2-methylpyridin-3-yl)ethan-1-amine dihydrochloride CAS No. 2155840-56-3

(S)-1-(6-Bromo-2-methylpyridin-3-yl)ethan-1-amine dihydrochloride

Cat. No. B2674712
CAS RN: 2155840-56-3
M. Wt: 288.01
InChI Key: FOTMPDHGNJQSSI-XRIGFGBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(6-Bromo-2-methylpyridin-3-yl)ethan-1-amine dihydrochloride, also known as BRD-9424, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridine-based molecules and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research.

Scientific Research Applications

Synthesis and Crystal Structure Analysis

A study on the synthesis of a Schiff base compound, involving the condensation of 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine, sheds light on the structural properties of related compounds. This research highlights the potential of bromo-substituted pyridines in the development of molecules with antibacterial activities, demonstrating the importance of such compounds in medicinal chemistry (Wang, Nong, Sht, & Qi, 2008).

Catalysis in Amination Reactions

A palladium-Xantphos complex was utilized for the selective amination of polyhalopyridines, emphasizing the efficiency of (S)-1-(6-Bromo-2-methylpyridin-3-yl)ethan-1-amine dihydrochloride and related compounds in facilitating high-yield, chemoselective amination reactions. This process underscores the compound's utility in the synthesis of aminated pyridines, which are valuable in pharmaceutical and chemical industries (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Development of Ligands for Metal Complexes

Research on hexadentate (N3O3) tripodal amine phenol ligands for aluminum, gallium, and indium emphasizes the role of such bromo-substituted compounds in creating highly flexible chelating agents. These ligands, incorporating bromo-substituted pyridines, exhibit significant potential in coordination chemistry and catalysis, showcasing the versatility of this compound derivatives (Shuang Liu, E. Wong, V. Karunaratne, S. Rettig, & C. Orvig, 1993).

Antimicrobial and Cytotoxic Activities

The synthesis and evaluation of novel azetidine-2-one derivatives of 1H-benzimidazole, incorporating bromo-substituted pyridine intermediates, highlight the compound's potential in generating bioactive molecules with significant antimicrobial and cytotoxic properties. This research underlines the compound's applicability in developing new therapeutic agents (M. Noolvi, S. Agrawal, H. Patel, A. Badiger, Monika Gaba, & Azit Zambre, 2014).

properties

IUPAC Name

(1S)-1-(6-bromo-2-methylpyridin-3-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2.2ClH/c1-5(10)7-3-4-8(9)11-6(7)2;;/h3-5H,10H2,1-2H3;2*1H/t5-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTMPDHGNJQSSI-XRIGFGBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Br)C(C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=N1)Br)[C@H](C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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